molecular formula C6H11NO6 B13440461 beta-D-Glucopyranuronosylamine

beta-D-Glucopyranuronosylamine

カタログ番号: B13440461
分子量: 193.15 g/mol
InChIキー: GUBZNLBDQBXDQM-CIOUUCGESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-Glucopyranuronosylamine: is a glycosylamine derived from uronic acids, specifically from D-glucuronic acidIt is a derivative of glucose where the hydroxymethyl group is replaced by a carboxy group, forming a monocarboxylic acid .

準備方法

Synthetic Routes and Reaction Conditions: Beta-D-Glucopyranuronosylamine can be synthesized through the reaction of sodium D-glucuronate with ammonia and/or volatile ammonium salts in aqueous solution. The reaction conditions significantly influence the yield and rate of formation. Higher concentrations of ammonia or ammonium salts generally lead to faster conversion rates and higher yields . The use of saturated ammonium carbamate has been shown to produce the highest yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of its synthesis in aqueous solutions can be scaled up for industrial applications. The key factors would include optimizing the concentration of reactants and maintaining controlled reaction conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: Beta-D-Glucopyranuronosylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Beta-D-Glucopyranuronosylamine has several applications in scientific research:

作用機序

The mechanism by which beta-D-Glucopyranuronosylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of glycogen phosphorylase, which is crucial in glycogen metabolism . This interaction can influence various metabolic pathways, making it a compound of interest in metabolic research.

類似化合物との比較

  • Beta-D-Glucopyranosylamine
  • N-Acyl-beta-D-glucopyranuronosylamine
  • N-Alkylcarbamoyl-beta-D-glucopyranuronosylamine

Comparison: Beta-D-Glucopyranuronosylamine is unique due to its uronic acid derivative structure, which imparts distinct chemical properties compared to other glycosylamines. Its ability to form stable derivatives without protective group chemistry makes it advantageous for various synthetic applications .

生物活性

Beta-D-Glucopyranuronosylamine is a derivative of glucuronic acid and is part of the glucan family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity associated with this compound, including its synthesis, immunological effects, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound has been studied extensively. A systematic investigation revealed that when sodium D-glucuronate is reacted with ammonia in aqueous conditions, this compound can be produced alongside ammonium N-β-D-glucopyranuronosyl carbamate. The yield of these compounds is influenced by the concentration of ammonia and ammonium salts used during the reaction. Notably, saturated ammonium carbamate resulted in the highest yields, demonstrating the compound's synthetic feasibility in aqueous-organic solutions without protective group chemistry .

Immunological Effects

Beta-D-glucans, including derivatives such as this compound, have been shown to enhance immune responses. They stimulate macrophages and neutrophils, improving the body’s ability to combat pathogens such as bacteria and fungi. This immunomodulatory activity is attributed to the structural properties of glucans, which activate various immune pathways .

Case Study: Diagnostic Utility

A significant application of beta-D-glucans in clinical settings is their use as biomarkers for invasive fungal infections (IFIs). A meta-analysis involving 2,979 patients highlighted the diagnostic accuracy of measuring serum levels of (1→3)-β-D-glucan (BDG), which is structurally related to this compound. The pooled sensitivity was found to be 76.8%, indicating that BDG can be a valuable tool in diagnosing IFIs among immunocompromised patients .

Comparative Studies

A comparative study evaluated the biological activity of various glucan derivatives, including this compound. The results indicated that while some derivatives exhibited strong immunostimulatory effects, others showed limited activity. This variability emphasizes the need for further research into specific structural features that confer enhanced biological activity .

Data Table: Biological Activities of Glucan Derivatives

CompoundBiological ActivityReference
This compoundImmunomodulatory effects ,
(1→3)-β-D-GlucanDiagnostic marker for IFIs ,
O-beta-D-GlucopyranosylzeatinPlant growth regulator
GIP-derived peptidesModulation of insulin secretion

特性

分子式

C6H11NO6

分子量

193.15 g/mol

IUPAC名

(2S,3S,4S,5R,6R)-6-amino-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO6/c7-5-3(10)1(8)2(9)4(13-5)6(11)12/h1-5,8-10H,7H2,(H,11,12)/t1-,2-,3+,4-,5+/m0/s1

InChIキー

GUBZNLBDQBXDQM-CIOUUCGESA-N

異性体SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)N)C(=O)O)O)O

正規SMILES

C1(C(C(OC(C1O)N)C(=O)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。